molecular formula C28H20N2O3 B4621913 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B4621913
M. Wt: 432.5 g/mol
InChI Key: NWRACYPASNXREN-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzoxazinone derivatives

Preparation Methods

The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The compound can also be synthesized through the reaction of 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various aromatic amines under different conditions .

Chemical Reactions Analysis

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to form intramolecular hydrogen bonds, which contribute to its stability and reactivity . It can also interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide is similar to other benzoxazinone derivatives such as:

Properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c31-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-22-17-15-21(16-18-22)27-30-24-14-8-7-13-23(24)28(32)33-27/h1-18,25H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRACYPASNXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 4
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 5
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 6
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide

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